molecular formula C12H17NO3 B13811209 (1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide

(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide

Cat. No.: B13811209
M. Wt: 223.27 g/mol
InChI Key: KEZHOVOCWJRXPI-CHWFTXMASA-N
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Description

(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a nine-membered oxabicyclo ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic ring system and the introduction of the methoxy and dimethyl groups. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a critical aspect of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S,7R,8S)-8-Methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl acetate
  • (2S,3S)-2-[(1R,6S,7R,8S)-8-Methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl acetate

Uniqueness

What sets (1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[421]nona-2,4-diene-7-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the methoxy and dimethyl groups

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide

InChI

InChI=1S/C12H17NO3/c1-8-9-6-4-5-7-10(16-9)11(8)12(14)13(2)15-3/h4-11H,1-3H3/t8-,9-,10+,11-/m1/s1

InChI Key

KEZHOVOCWJRXPI-CHWFTXMASA-N

Isomeric SMILES

C[C@@H]1[C@H]2C=CC=C[C@@H]([C@@H]1C(=O)N(C)OC)O2

Canonical SMILES

CC1C2C=CC=CC(C1C(=O)N(C)OC)O2

Origin of Product

United States

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